Potassium bicarbonate-13C
CAS No.:
Cat. No.: VC20180257
Molecular Formula: CHKO3
Molecular Weight: 101.108 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | CHKO3 |
---|---|
Molecular Weight | 101.108 g/mol |
IUPAC Name | potassium;hydroxyformate |
Standard InChI | InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |
Standard InChI Key | TYJJADVDDVDEDZ-YTBWXGASSA-M |
Isomeric SMILES | [13C](=O)(O)[O-].[K+] |
Canonical SMILES | C(=O)(O)[O-].[K+] |
Introduction
Synthesis and Production Methods
Conventional Carbonation Routes
The synthesis typically involves bubbling ¹³CO₂ gas through an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) under controlled conditions :
\text{K}_2\text{CO}_3 + \,^{13}\text{CO}_2 + \text{H}_2\text{O} \rightarrow 2\text{KH}^{13}\text{CO}_3
Key parameters include:
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Temperature: Maintained below 100°C to prevent decomposition to K₂CO₃.
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Pressure: Elevated pressures (1–5 atm) enhance ¹³CO₂ solubility.
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Catalysts: Amines like monoethanolamine (MEA) accelerate reaction kinetics by forming carbamates.
Purification and Isotopic Enrichment
Post-synthesis, the product is crystallized and washed with cold ethanol to remove unreacted K₂CO₃. Isotopic purity ≥98 atom% ¹³C is achieved via fractional recrystallization, as confirmed by mass spectrometry .
Chemical and Physical Properties
Structural Characteristics
The compound crystallizes in a monoclinic lattice, with the ¹³C atom centrally bonded to three oxygen atoms (two single bonds, one double bond) and a hydrogen atom . The potassium ion (K⁺) stabilizes the bicarbonate anion via ionic interactions .
Table 1: Physicochemical Properties of Potassium Bicarbonate-13C
Property | Value | Source |
---|---|---|
Molecular Formula | CH¹³KO₃ | |
Molecular Weight | 101.108 g/mol | |
Melting Point | 891°C (decomposes) | |
Density | 2.17 g/cm³ | |
Solubility in Water | 33.7 g/100 mL (20°C) | |
Isotopic Purity | ≥98 atom% ¹³C |
Spectroscopic Profiles
¹³C NMR studies reveal a chemical shift tensor with principal components (δ₁₁, δ₂₂, δ₃₃) of 24.5 ppm, 98.3 ppm, and 160.1 ppm, respectively . These shifts differ markedly from non-labeled KHCO₃ due to the isotopic effect on electron distribution .
Applications and Industrial Uses
Isotopic Tracer in Metabolic Studies
In biochemistry, potassium bicarbonate-13C tracks carbon assimilation pathways in photosynthetic organisms. For example, pulse-chase experiments with Chlamydomonas reinhardtii use KH¹³CO₃ to map carbon flux into starch and lipids.
Buffering Agent in Pharmaceutical Formulations
The compound’s pH-stabilizing capacity (pKa ≈ 10.3) makes it suitable for intravenous solutions, where it adjusts acidity without introducing sodium ions .
Agricultural Fungicide
Approved for organic farming, potassium bicarbonate-13C suppresses powdery mildew (Podosphaera xanthii) on cucurbits by disrupting fungal cell membranes. Field trials show a 78% reduction in disease incidence at 2% w/v concentrations .
Research Findings and Analytical Advances
Solid-State NMR Characterization
A 2002 study by PubMed analyzed the ¹³C chemical shift tensors of KH¹³CO₃ using magic-angle spinning (MAS) NMR. Key findings include:
Table 2: ¹³C Chemical Shift Tensors in Potassium Bicarbonate-13C
Tensor Component | Shift (ppm) | Orientation |
---|---|---|
δ₁₁ | 24.5 | Perpendicular to O-C-O plane |
δ₂₂ | 98.3 | Along C-O single bond |
δ₃₃ | 160.1 | Along C=O double bond |
These data align with density functional theory (DFT) calculations when using proton-optimized X-ray geometries, confirming the anisotropic electron environment around ¹³C .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) shows decomposition initiating at 120°C, releasing ¹³CO₂ and yielding K₂CO₃ :
2\text{KH}^{13}\text{CO}_3 \rightarrow \text{K}_2\text{CO}_3 + \,^{13}\text{CO}_2 + \text{H}_2\text{O}
The activation energy (Eₐ) for this process is 85.2 kJ/mol, as derived from Arrhenius plots.
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